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molecular formula C9H15NO4 B124491 Tert-butyl 3-oxomorpholine-4-carboxylate CAS No. 142929-48-4

Tert-butyl 3-oxomorpholine-4-carboxylate

Cat. No. B124491
M. Wt: 201.22 g/mol
InChI Key: HJYNLENYMULSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765751B2

Procedure details

Morpholin-3-one (35 g, 346.2 mmol) was slurried in dry THF (350 ml). Tert-butoxycarbonyl tert-butyl carbonate (105.8 g, 111.4 mmol) was added, followed by DMAP (4.2 g, 34.6 mmol). The mixture began to degass rapidly over 30 minutes. The resulting orange solution was stirred at ambient temperature for 24 hrs. The mixture was then cooled in an ice bath and imidazole (23.57 g, 346.2 mmol) was added. After stirring for 30 minutes ethyl acetate (500 ml) was added. The organic phase was separated and washed with 1% (v/v) HCl (500 ml), then sat NaHCO3 (500 ml), then brine (200 ml), dried (MgSO4), filtered and concentrated. The crude was purified through a plug of silica gel, eluting with ethyl acetate. The filtrate was evaporated to give an oil. 40/60 pet ether (200 ml) was added slowly with stirring to generate a white solid. The mixture was aged for 30 minutes, cooled briefly in an ice bath and filtered, washing with 40/60 pet ether. Tert-butyl 3-oxomorpholine-4-carboxylate was obtained as a white solid which was dried under vacuum (52.7 g, 76%); 1H-NMR (CDCl3) 1.47 (9H, s), 3.68 (2H, m), 3.82 (2H, m), 4.15 (2H, s); MS ES(+) 145.8 (M+-tBu).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
105.8 g
Type
reactant
Reaction Step Two
Quantity
23.57 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.2 g
Type
catalyst
Reaction Step Six
[Compound]
Name
pet ether
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][C:2]1=[O:7].C(=O)(OC(C)(C)C)[O:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=O.N1C=CN=C1.C(OCC)(=O)C>C1COCC1.CN(C1C=CN=CC=1)C>[O:7]=[C:2]1[CH2:3][O:4][CH2:5][CH2:6][N:1]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:9]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
N1C(COCC1)=O
Step Two
Name
Quantity
105.8 g
Type
reactant
Smiles
C(OC(=O)OC(C)(C)C)(OC(C)(C)C)=O
Step Three
Name
Quantity
23.57 g
Type
reactant
Smiles
N1C=NC=C1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
4.2 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Seven
Name
pet ether
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting orange solution was stirred at ambient temperature for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to degass rapidly over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled in an ice bath
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with 1% (v/v) HCl (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (200 ml), dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified through a plug of silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
The mixture was aged for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled briefly in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with 40/60 pet ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C1N(CCOC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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